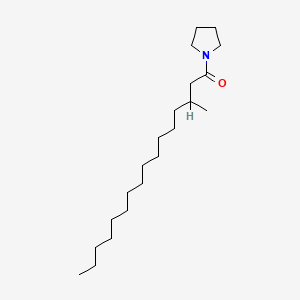

1-(3-Methylhexadecanoyl)pyrrolidine

Description

Properties

CAS No. |

56630-57-0 |

|---|---|

Molecular Formula |

C21H41NO |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

3-methyl-1-pyrrolidin-1-ylhexadecan-1-one |

InChI |

InChI=1S/C21H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20(2)19-21(23)22-17-14-15-18-22/h20H,3-19H2,1-2H3 |

InChI Key |

IAPSXGIEAWSVMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CC(=O)N1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The branched fatty acid moiety is often derived from optically active precursors such as (S)-2-methylbutanol or 2-methylbutyl bromide, which provide the stereocenter corresponding to the 3-methyl branching in the hexadecanoyl chain.

- The pyrrolidine ring is introduced as the nucleophilic amine for amide bond formation.

Synthesis of the Branched Fatty Acyl Intermediate

A representative synthetic route reported by Yajima and Yabuta (2001) begins with optically active 2-methylbutyl bromide, which is commercially available and inexpensive. The key steps include:

- Construction of the long alkyl chain via alkylation or coupling reactions.

- Introduction of the methyl branch at the 3-position via the stereochemically defined starting material.

- Conversion of the terminal alcohol or halide to the corresponding acid or activated acyl derivative suitable for amide coupling.

In a recent study (2024), the use of modified Appel reaction conditions to convert hydroxy groups to iodides was employed to generate electrophilic intermediates for subsequent nucleophilic substitution. Attempts to use alkyne coupling strategies via acetylide anions were less successful due to side reactions such as β-elimination, leading to the adoption of milder Pd-catalyzed Sonogashira coupling methods.

Amide Bond Formation

The amide bond between the fatty acyl component and pyrrolidine is typically formed under mild conditions to preserve stereochemistry and avoid side reactions. Methods include:

- Direct coupling of the fatty acid or its activated derivative (e.g., acid chloride or anhydride) with pyrrolidine.

- Use of coupling agents or catalysts that promote amide formation without racemization.

Yajima et al. reported a mild amide formation protocol that efficiently couples the long-chain acyl moiety with pyrrolidine, yielding the (R)-configured product.

Purification and Characterization

- Purification is commonly achieved by silica gel flash chromatography using solvent gradients such as n-hexane and ethyl acetate mixtures.

- Structural confirmation and stereochemical analysis are performed using NMR spectroscopy (1H, 13C, 2D techniques), high-resolution mass spectrometry (HRMS), and optical rotation measurements.

Summary of Preparation Method Parameters

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylhexadecanoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methylhexadecanoyl)pyrrolidine has several scientific research applications, including:

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

The following table compares 1-(3-Methylhexadecanoyl)pyrrolidine with two structurally related compounds, highlighting molecular features, physical properties, and biological activities inferred from available evidence:

*Based on general pyrrolidine derivative activities .

Derived from pyrrolidine fragment pharmacophores .

* Inferred from hydrazone-related functionalities .

Key Observations:

Structural Differences: The target compound features a branched long-chain acyl group (3-methylhexadecanoyl), which may enhance lipophilicity compared to the smaller aryl (3-methoxyphenyl) or benzyloxy-containing analogs. This could influence membrane permeability and bioavailability.

Biological Activity Trends: Pyrrolidine derivatives with aromatic substituents (e.g., 3-methoxyphenyl) are linked to anti-inflammatory and antiviral effects, possibly due to interactions with enzyme active sites . Acylated pyrrolidines, such as the target compound, may exhibit enhanced metabolic stability compared to non-acylated analogs, as seen in other N-acylated derivatives .

Physical Properties: The lower molecular weight of 1-(3-Methoxyphenyl)pyrrolidine (177.24 g/mol) versus 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine (233.31 g/mol) suggests differences in solubility and crystallinity. The target compound’s higher molecular weight (inferred from its structure) may necessitate formulation adjustments for drug delivery.

Research Findings and Limitations

- Gaps in Data: No direct studies on this compound were found in the provided evidence. Current comparisons rely on structurally related compounds and general pyrrolidine pharmacology .

- Synthetic Challenges: Long-chain acyl groups (e.g., 3-methylhexadecanoyl) may complicate synthesis and purification, as seen in analogous compounds requiring specialized catalysts or protective groups .

- Pharmacological Potential: Hydrazone-functionalized pyrrolidines demonstrate enzyme inhibition, suggesting that the target compound’s acyl group could similarly modulate biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.